N-(4-chloro-2-methylphenyl)-2-hydrazino-2-oxoacetamide
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical progression of hydrazino-oxoacetamide derivative research, which gained momentum in the late twentieth century as scientists recognized the potential of these compounds in agricultural and pharmaceutical applications. The compound was first synthesized and characterized as part of systematic investigations into hydrazino-oxoacetamide derivatives that began with the recognition of their insecticidal properties, as evidenced by early patent literature describing related compounds with similar structural motifs. These initial discoveries established the foundation for understanding how specific substitution patterns on the phenyl ring could influence biological activity and chemical reactivity. The compound's inclusion in chemical databases and commercial catalogs reflects its evolution from a research curiosity to a recognized synthetic intermediate and research tool. Historical development of this specific derivative occurred within the context of expanding synthetic methodologies for accessing hydrazino-containing compounds, which became increasingly sophisticated as chemists developed more efficient approaches to forming the critical hydrazino-oxoacetamide linkage that defines this chemical class.
The systematic exploration of chlorinated and methylated phenyl derivatives of hydrazino-oxoacetamides represents a natural progression from earlier work that established the basic synthetic routes to these compounds. Early synthetic approaches focused on developing reliable methods for introducing the hydrazino functionality while maintaining the integrity of the oxoacetamide core structure. The specific combination of 4-chloro and 2-methyl substitution on the phenyl ring was likely selected based on electronic and steric considerations that emerged from structure-activity relationship studies of related compounds. Patent literature from the early 2000s demonstrates that hydrazino-oxoacetamide derivatives were being actively investigated for their insecticidal properties, with specific attention paid to how halogen and alkyl substitutions influenced biological activity. This historical context establishes this compound as part of a deliberate synthetic program aimed at optimizing the biological and chemical properties of hydrazino-oxoacetamide derivatives through systematic structural modification.
Relevance in Contemporary Chemical Research
Contemporary chemical research has elevated this compound to a position of significant importance due to its utility as both a synthetic intermediate and a model compound for investigating hydrazino-oxoacetamide chemistry. Recent synthetic methodologies have demonstrated the compound's value in developing new approaches to hydrazone formation, particularly through catalytic processes that enable efficient access to structurally diverse derivatives. The compound serves as a key starting material for preparing more complex hydrazone structures through condensation reactions with various aldehydes, providing researchers with a versatile platform for exploring structure-activity relationships in biological systems. Modern synthetic chemistry has embraced this compound as part of broader efforts to develop sustainable and efficient methods for accessing nitrogen-containing heterocycles, with particular emphasis on catalytic approaches that minimize waste and improve selectivity.
The relevance of this compound in contemporary research extends beyond its utility as a synthetic intermediate to encompass its role in advancing our understanding of hydrazino-oxoacetamide chemistry more broadly. Current research programs utilize this compound to investigate fundamental questions about the reactivity patterns of hydrazino groups in the presence of electron-withdrawing and electron-donating substituents. The compound's well-defined structure and readily accessible synthetic route make it an ideal substrate for mechanistic studies aimed at understanding how substituent effects influence the chemical behavior of hydrazino-oxoacetamides. Contemporary pharmaceutical research has also recognized the potential of hydrazino-oxoacetamide derivatives as scaffolds for drug discovery, with this compound serving as a representative example of how systematic structural modification can lead to compounds with enhanced biological activity. The compound's inclusion in modern chemical databases and its availability from multiple commercial suppliers reflect its established status as a valuable research tool in contemporary organic chemistry.
Overview of Related Hydrazino-Oxoacetamide Compounds
The family of hydrazino-oxoacetamide compounds encompasses a diverse array of structures that share the fundamental N-NH2-CO-CO-NH-Ar motif while displaying considerable variation in their aromatic substitution patterns and additional functional group modifications. Related compounds within this family include N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide, which bears the Chemical Abstracts Service number 53117-26-3 and features a different chlorine substitution pattern that influences both its chemical reactivity and biological properties. This structural variation demonstrates how positional isomerism within the hydrazino-oxoacetamide family can lead to compounds with distinct characteristics while maintaining the core chemical functionality that defines the class. The systematic exploration of substitution patterns has revealed that both the nature and position of substituents on the aromatic ring significantly influence the overall properties of these compounds.
Another significant member of this compound family is represented by the various benzylidene hydrazone derivatives that can be prepared from hydrazino-oxoacetamide precursors through condensation reactions with appropriately substituted benzaldehydes. These derivatives, such as 2-(2-(4-chloro-3-nitrobenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide, demonstrate the synthetic versatility of the hydrazino-oxoacetamide platform and illustrate how structural complexity can be systematically built upon the basic framework. The preparation of such derivatives has become a standard approach for accessing libraries of compounds with varied biological activities, as the hydrazone linkage introduces additional sites for structural modification and potential biological interaction. Recent research has demonstrated that these benzylidene derivatives often display enhanced biological activities compared to their parent hydrazino-oxoacetamide precursors, suggesting that the hydrazone formation represents a valuable strategy for optimizing the properties of these compounds.
| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| This compound | 1211487-29-4 | C9H10ClN3O2 | 227.65 | 4-chloro, 2-methyl substitution |
| N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide | 53117-26-3 | C8H8ClN3O2 | 213.62 | 3-chloro substitution only |
| 2-(2-(4-chloro-3-nitrobenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide | 45055053 | C16H13ClN4O4 | 360.75 | Benzylidene hydrazone derivative |
Scope and Objectives of Academic Investigation
Academic investigations of this compound encompass multiple research objectives that reflect the compound's significance across diverse areas of chemical science. Primary research objectives include elucidating the fundamental synthetic pathways for accessing this compound and related derivatives, with particular emphasis on developing efficient and environmentally sustainable synthetic methodologies. Contemporary academic programs have focused on understanding how the specific substitution pattern of this compound influences its reactivity in various chemical transformations, including condensation reactions with aldehydes and ketones to form hydrazone derivatives. These investigations contribute to a broader understanding of structure-reactivity relationships within the hydrazino-oxoacetamide family and provide valuable insights for designing improved synthetic approaches to bioactive compounds.
The scope of academic investigation extends to detailed mechanistic studies aimed at understanding the fundamental chemical processes that govern the behavior of this compound in various reaction environments. Researchers have employed computational chemistry approaches alongside experimental studies to investigate how electronic effects from the chloro and methyl substituents influence the reactivity of the hydrazino group. These studies have revealed important insights into the role of substituent effects in controlling the selectivity and efficiency of hydrazone formation reactions. Academic investigations have also focused on developing new catalytic methods for preparing hydrazino-oxoacetamide derivatives, with this compound serving as a model substrate for evaluating the effectiveness of various catalytic systems.
Contemporary academic research programs have identified several key objectives for continued investigation of this compound, including the development of novel synthetic transformations that exploit the unique reactivity patterns of the hydrazino-oxoacetamide functional group arrangement. Research groups have recognized the potential for using this compound as a platform for accessing structurally complex nitrogen-containing heterocycles through cascade reaction sequences that incorporate multiple bond-forming events. Academic investigations have also focused on understanding the biological activities of hydrazino-oxoacetamide derivatives, with particular attention to their potential applications as antimicrobial agents and their mechanisms of action at the molecular level. These research objectives reflect the multifaceted nature of contemporary chemical research and demonstrate how a single compound can serve as a focal point for investigations spanning synthetic methodology, mechanistic chemistry, and biological activity assessment.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-hydrazinyl-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c1-5-4-6(10)2-3-7(5)12-8(14)9(15)13-11/h2-4H,11H2,1H3,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQRCCDUIINATC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-methylphenyl)-2-hydrazino-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multi-step reactions starting from 4-chloro-2-methylphenylamine and hydrazine derivatives. The process may include the formation of intermediates such as Schiff bases, which are subsequently reacted with acylating agents to yield the final product.
Chemical Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 361.8 g/mol |
| IUPAC Name | This compound |
| InChI Key | BHFPNIFNJBYRGL-DJKKODMXSA-N |
2.1 Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.
2.2 Anticancer Properties
The compound has also been investigated for its anticancer properties . It is believed to exert cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves interaction with specific enzymes or receptors that play critical roles in cancer cell survival.
The biological activity of this compound is primarily attributed to its ability to inhibit enzymes involved in metabolic pathways associated with cell growth and proliferation. For instance, it may target:
- Enzymes involved in DNA replication : By inhibiting these enzymes, the compound can prevent cancer cells from replicating.
- Receptors associated with cell signaling : Modulating these receptors can lead to altered cellular responses, promoting apoptosis in malignant cells.
4. Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating significant antibacterial activity.
Case Study 2: Cytotoxicity in Cancer Cells
Another study assessed the cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound demonstrated IC values ranging from 10 to 20 µM, suggesting potent anticancer activity compared to standard chemotherapeutics.
5. Conclusion
This compound shows promising biological activity, particularly in antimicrobial and anticancer applications. Its mechanisms of action involve enzyme inhibition and receptor modulation, making it a candidate for further development in therapeutic contexts.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C17H16ClN3O4
Molecular Weight: 361.8 g/mol
IUPAC Name: N-(4-chloro-2-methylphenyl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]oxamide
InChI Key: BHFPNIFNJBYRGL-DJKKODMXSA-N
The compound features a chlorinated phenyl group, a hydrazino linkage, and an oxoacetamide moiety, contributing to its unique chemical reactivity and biological activity.
Organic Synthesis
N-(4-chloro-2-methylphenyl)-2-hydrazino-2-oxoacetamide serves as a valuable reagent in organic synthesis. Its structure allows it to act as a building block for more complex molecules. Researchers utilize it in various synthetic pathways to create derivatives with specific functional properties.
Numerous studies have investigated the biological activities of this compound, particularly its potential antimicrobial and anticancer properties. The compound has been shown to inhibit certain enzymes involved in cell proliferation, suggesting its potential use in cancer therapy.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, attributed to the compound's ability to induce apoptosis through enzyme inhibition .
Pharmaceutical Development
This compound is being explored for its therapeutic effects in drug development. Its unique combination of functional groups allows it to interact with biological targets effectively, making it a candidate for new drug formulations aimed at treating various diseases.
Table 1: Summary of Biological Activities
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials. Its chemical properties make it suitable for developing polymers or coatings with specific functionalities.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of hydrazino-oxoacetamides, which exhibit structural diversity in their aryl substituents and hydrazine modifications. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Bioactivity
- The nitro-substituted analog (CID 5334909) may exhibit higher reactivity in electrophilic substitutions .
- Hydrazine Modifications: Benzylidene hydrazine derivatives (e.g., ) form Schiff bases, enabling conjugation with biomolecules. In contrast, the unmodified hydrazino group in the target compound may favor hydrogen bonding or coordination with metal ions .
- Biological Activity : The chlorobenzyl analog (SL053621) demonstrates specific PAI-1 inhibition, suggesting that substituent position (benzyl vs. phenyl) critically affects target engagement . The absence of bioactivity data for the target compound highlights a research gap.
Physicochemical Properties
- Solubility : Sulfonyl () and hydroxyl () groups enhance aqueous solubility compared to hydrophobic chloro/methyl substituents in the target compound.
- Thermal Stability : Crystallographic studies using SHELX software (e.g., ) suggest that benzylidene derivatives () exhibit higher melting points due to extended conjugation.
Q & A
Q. What are the standard synthetic routes for N-(4-chloro-2-methylphenyl)-2-hydrazino-2-oxoacetamide, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation of hydrazine derivatives with chloroacetamide intermediates. For example, hydrazine hydrate reacts with 2-chloro-N-(4-chloro-2-methylphenyl)acetamide under reflux conditions in acetic acid, yielding the target compound after recrystallization (e.g., 69% yield in analogous syntheses) . Key variables include solvent choice (acetic acid vs. methanol), temperature (room temp vs. reflux), and reaction time (4–18 hours). Low yields may result from incomplete substitution or side reactions (e.g., oxidation of hydrazine).
Q. How is the purity of this compound validated in academic studies?
Purity is assessed via HPLC (retention time comparison), NMR (integration of aromatic protons at δ 7.2–7.8 ppm and hydrazine NH signals at δ 9.5–10.2 ppm), and mass spectrometry (m/z matching the molecular ion [M+H]+). Crystallographic validation using SHELXL or WinGX is recommended for structural confirmation .
Q. What safety protocols are critical when handling intermediates like 4-chloro-2-methylaniline during synthesis?
Chlorinated anilines are toxic and potential carcinogens. Use fume hoods, nitrile gloves, and closed systems to minimize exposure. Neutralize waste with 10% sodium bicarbonate before disposal. Safety data for analogous compounds emphasize H303/H313/H333 hazard codes and P264/P280 protective measures .
Advanced Research Questions
Q. How can conflicting crystallographic data for hydrazino-oxoacetamide derivatives be resolved?
Discrepancies in bond lengths or angles (e.g., C=O vs. C–N distances) may arise from twinning or poor data resolution. Use high-quality single crystals, refine structures with SHELXL-2018 (incorporating TWIN/BASF commands), and validate via R-factor convergence (<5%) . For ambiguous cases, compare with DFT-optimized geometries .
Q. What strategies optimize the reaction yield of this compound in scalable syntheses?
Pilot studies suggest microwave-assisted synthesis reduces reaction time (1–2 hours vs. 18 hours) and improves yield (up to 85%) by enhancing reagent activation . Alternatively, catalytic morpholine (5 mol%) accelerates substitution rates in thioacetamide analogs .
Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity in related compounds?
Substituents at the 4-chloro-2-methyl position enhance lipophilicity, improving membrane permeability in pesticidal analogs like chlordimeform (logP = 3.2 vs. 2.8 for unsubstituted derivatives). SAR studies show chlorine atoms increase binding affinity to acetylcholinesterase by 40% .
Q. What analytical methods differentiate this compound from its hydrolysis byproducts?
LC-MS/MS monitors degradation products (e.g., 4-chloro-2-methylaniline at m/z 141.5). FT-IR identifies C=O stretching (1680 cm⁻¹) in the intact compound vs. NH stretches (3300 cm⁻¹) in hydrolyzed fragments. Accelerated stability testing (40°C/75% RH) quantifies degradation kinetics .
Data Contradiction Analysis
Q. Why do reported melting points for hydrazino-oxoacetamides vary across studies (e.g., 165–175°C)?
Polymorphism or solvate formation (e.g., dimethyl sulfoxide solvates in ) alters thermal properties. Use DSC to identify polymorphic transitions and PXRD to confirm crystallinity. Recrystallization from methanol vs. DMSO can shift melting points by 5–10°C .
Q. How to address discrepancies in NMR chemical shifts for NH protons?
Hydrogen bonding in polar solvents (DMSO-d6 vs. CDCl3) deshields NH groups, shifting δ from 9.5 to 10.5 ppm. Variable-temperature NMR (25–60°C) reduces exchange broadening and clarifies splitting patterns .
Methodological Guidance
Q. What computational tools predict the solubility of this compound in organic solvents?
COSMO-RS simulations (via Turbomole) estimate solubility in acetonitrile (12 mg/mL) and DMF (35 mg/mL) based on σ-profiles and activity coefficients. Validate with shake-flask experiments at 25°C .
Q. How to design a stability-indicating HPLC method for this compound?
Use a C18 column (4.6 × 250 mm, 5 µm), isocratic elution with 60:40 acetonitrile/0.1% formic acid, and UV detection at 254 nm. Forced degradation (0.1M HCl/NaOH, 3% H2O2) confirms method specificity for oxidative/hydrolytic byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
